

(S)-Azelastine Hydrochloride: A Technical Guide to Solubility in Research Solvents

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Compound of Interest		
Compound Name:	(S)-Azelastine Hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **(S)-Azelastine Hydrochloride** in a variety of common research solvents. The information is intended to assist researchers, scientists, and drug development professionals in the preparation of stock solutions and formulations for in vitro and in vivo studies. This document compiles available data, presents experimental protocols for solubility determination, and illustrates the key signaling pathways associated with Azelastine's mechanism of action.

Executive Summary

(S)-Azelastine Hydrochloride, the levorotatory enantiomer of the potent H1-receptor antagonist Azelastine, is a key active pharmaceutical ingredient (API) in the treatment of allergic rhinitis and conjunctivitis. A thorough understanding of its solubility characteristics is paramount for consistent and reproducible experimental outcomes. This guide presents a compilation of solubility data from various sources, noting discrepancies where they exist. It is important to highlight that while the focus of this guide is the (S)-enantiomer, much of the publicly available solubility data does not differentiate between the enantiomers and the racemic mixture. However, enantiomers generally share the same physical properties, including solubility, with the exception of their interaction with polarized light[1]. Therefore, the data for the racemate is presented as a close approximation for the (S)-isomer.

Solubility of (S)-Azelastine Hydrochloride







The solubility of **(S)-Azelastine Hydrochloride** can vary based on the solvent, temperature, and the specific crystalline form of the compound. The following tables summarize the available quantitative and qualitative solubility data. It is important to note the conflicting values reported by different suppliers, which may arise from variations in experimental conditions or the specific form of the Azelastine Hydrochloride tested.

Quantitative Solubility Data



Solvent	Concentration (mg/mL)	Source	Notes
Dimethyl Sulfoxide (DMSO)	83	Selleck Chemicals[2]	Fresh DMSO is recommended as moisture can reduce solubility.
10	Cayman Chemical[3]	_	
>10	Sigma-Aldrich		
Water	83	Selleck Chemicals[2]	_
13 (as 13 g/L)	Santa Cruz Biotechnology	Mixes with water.	
0.035 (as 35 mg/L)	American Chemical Society[4]		_
Ethanol	83	Selleck Chemicals[2]	
Soluble	European Pharmacopoeia[5]	Qualitative description.	_
0.25	Cayman Chemical[3]		_
Slightly Soluble	DailyMed[6]	Qualitative description.	
Methanol	Soluble	Allmpus	Qualitative description.
Sparingly Soluble	DailyMed[6]	Qualitative description.	
Methylene Chloride	Soluble	European Pharmacopoeia[5], ERU Research Journal[7]	Qualitative description.
Dimethylformamide (DMF)	1	Cayman Chemical[3]	



Propylene Glycol	Sparingly Soluble	DailyMed[6]	Qualitative description.
Octanol	Slightly Soluble	DailyMed[6]	Qualitative description.
Glycerine	Slightly Soluble	DailyMed[6]	Qualitative description.
DMSO:PBS (1:3, pH 7.2)	0.25	Cayman Chemical[3]	For maximum solubility in aqueous buffers, it is recommended to first dissolve in DMSO.

Qualitative Solubility Data

Solvent	Solubility Description	Source
Water	Sparingly Soluble	European Pharmacopoeia[5], DailyMed[6], ERU Research Journal[7]
Ethanol	Soluble	European Pharmacopoeia[5]
Slightly Soluble	DailyMed[6]	
Methylene Chloride	Soluble	European Pharmacopoeia[5], ERU Research Journal[7]
Methanol	Sparingly Soluble	DailyMed[6]
Soluble	Allmpus	
Propylene Glycol	Sparingly Soluble	DailyMed[6]
Octanol	Slightly Soluble	DailyMed[6]
Glycerine	Slightly Soluble	DailyMed[6]

Experimental Protocols for Solubility Determination



The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound. The following protocol is a synthesis of best practices recommended by various sources.

Shake-Flask Method for Equilibrium Solubility

Objective: To determine the equilibrium solubility of **(S)-Azelastine Hydrochloride** in a given solvent.

Materials:

- (S)-Azelastine Hydrochloride powder
- Solvent of interest
- Glass vials with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Filtration apparatus (e.g., syringe filters, 0.22 μm)
- Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of (S)-Azelastine
 Hydrochloride to a glass vial containing a known volume of the solvent. The excess solid should be visually present.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 μ m filter to remove any undissolved particles.



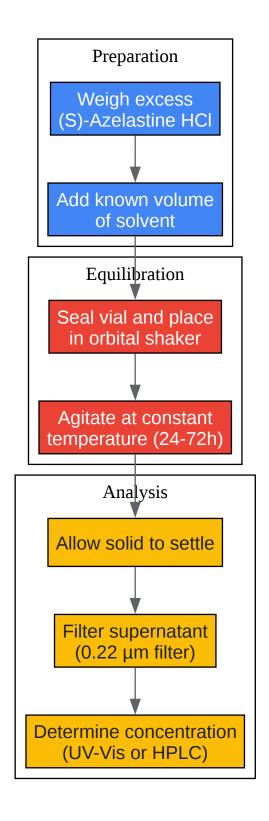




- Sample Analysis: Dilute the filtered solution as necessary and determine the concentration of
 (S)-Azelastine Hydrochloride using a validated analytical method, such as UV-Vis
 spectrophotometry or HPLC.
- Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments.

A generalized workflow for this experimental protocol is depicted below.





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Figure 1: Experimental workflow for the shake-flask solubility determination method.



Mechanism of Action: Signaling Pathways

Azelastine is a potent second-generation H1-receptor antagonist. Its mechanism of action, however, extends beyond simple receptor blockade to include a range of anti-inflammatory effects. The primary signaling pathway and additional mechanisms are illustrated below.

Histamine H1 Receptor Antagonism

Azelastine competitively and reversibly binds to histamine H1 receptors on various cells, preventing histamine from binding and initiating the allergic cascade. This blockade inhibits the classic symptoms of allergic reactions such as itching, sneezing, and rhinorrhea.[8][9]

Anti-inflammatory and Mast Cell Stabilizing Effects

In addition to its antihistaminic properties, Azelastine has been shown to:

- Stabilize mast cells: It inhibits the release of histamine and other inflammatory mediators (e.g., leukotrienes, cytokines) from mast cells.[9]
- Inhibit inflammatory mediators: It can reduce the production and release of pro-inflammatory cytokines and leukotrienes.[2][9]
- Reduce inflammatory cell influx: It can decrease the migration of inflammatory cells to the site of the allergic reaction.

The following diagram illustrates the multifaceted mechanism of action of Azelastine.



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